molecular formula C22H25N3O2 B5691703 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide

カタログ番号 B5691703
分子量: 363.5 g/mol
InChIキー: PJQPCNQHBWVFDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neuronal signaling and behavior.

作用機序

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, this compound can enhance the inhibitory signaling in the brain, which can have a variety of effects on neuronal activity and behavior. GABA is an important neurotransmitter that plays a key role in regulating mood, anxiety, and seizures, among other functions.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a variety of effects on neuronal signaling and behavior. In animal models, this compound has been shown to have anticonvulsant, anxiolytic, and analgesic effects, as well as enhancing cognitive function and memory. In addition, this compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for therapeutic use.

実験室実験の利点と制限

One advantage of 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide is its high potency and selectivity for GABA transaminase inhibition, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation is that it is not currently approved for human use, which limits its potential for clinical translation. In addition, further research is needed to fully understand the long-term effects of this compound on neuronal signaling and behavior.

将来の方向性

There are several potential future directions for research on 1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide. One area of interest is its potential as a treatment for epilepsy, anxiety disorders, and neuropathic pain. Another area of interest is its potential to enhance cognitive function and memory, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of this compound on neuronal signaling and behavior, as well as its potential for clinical translation.

合成法

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of cyclopropylcarbonyl chloride with N-(4-pyridinylmethyl)-4-piperidone to form the intermediate compound 1-(cyclopropylcarbonyl)-N-(4-pyridinylmethyl)-4-piperidone. This intermediate is then reacted with phenyl magnesium bromide to form the final product, this compound.

科学的研究の応用

1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been proposed as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain. In addition, this compound has been investigated for its potential to enhance cognitive function and memory, and has shown promising results in preclinical studies.

特性

IUPAC Name

1-(cyclopropanecarbonyl)-N-[phenyl(pyridin-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21(18-10-14-25(15-11-18)22(27)19-6-7-19)24-20(16-4-2-1-3-5-16)17-8-12-23-13-9-17/h1-5,8-9,12-13,18-20H,6-7,10-11,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQPCNQHBWVFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。